PI3Kβ Preferential Inhibition vs. PI3Kα — Isoform Selectivity Profile Within the US8772480 Patent Series
The target compound displays a 4.9-fold selectivity for PI3Kβ (Ki = 41 nM) over PI3Kα (Ki = 200 nM) [1]. In contrast, compound 330 from the same patent series achieves Ki = 11 nM against PI3Kα, representing an 18.2-fold higher potency for the alpha isoform and an inverted selectivity preference [2]. This quantitative divergence demonstrates that the target compound favors the β isoform while compound 330 favors the α isoform, despite belonging to the same chemical series. Both datasets were generated using the identical AlphaScreen assay platform with human N-terminal poly-His tagged PI3K isoforms expressed in Sf9 baculovirus co-expressing p85α, ensuring direct comparability.
| Evidence Dimension | PI3K isoform selectivity (Ki ratio β/α) |
|---|---|
| Target Compound Data | Ki (PI3Kβ) = 41 nM; Ki (PI3Kα) = 200 nM; β/α ratio = 0.205 (4.9-fold β-selective) |
| Comparator Or Baseline | Compound 330 (US8772480, 330): Ki (PI3Kα) = 11 nM; Ki (PI3Kβ) not separately reported |
| Quantified Difference | Target compound is 18.2-fold less potent on PI3Kα vs. compound 330; target compound is β-preferring, compound 330 is α-preferring |
| Conditions | AlphaScreen assay; human N-terminal poly-His tagged PI3Kα and PI3Kβ; Sf9 baculovirus co-expressing p85α; 20 min incubation |
Why This Matters
Researchers requiring PI3Kβ-biased inhibition rather than PI3Kα-driven pharmacology should select this compound over compound 330, as the isoform preference profoundly influences downstream signaling (e.g., PTEN-deficient vs. PIK3CA-mutant contexts).
- [1] BindingDB entry BDBM50394852 (ChEMBL2165011; US8772480, compound 215). Affinity data: Ki = 41 nM (PI3Kβ), 200 nM (PI3Kα). Assay: AlphaScreen. View Source
- [2] BindingDB entry BDBM50401257 (ChEMBL2206903; US8772480, compound 330). Affinity data: Ki = 11 nM (PI3Kα). Assay: AlphaScreen, PI3Kα-p85α. View Source
